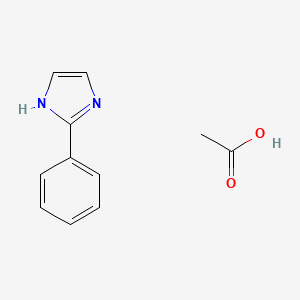![molecular formula C16H17OP B14531878 5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one CAS No. 62754-73-8](/img/structure/B14531878.png)
5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one: is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom within a heterocyclic ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one typically involves the reaction of a suitable precursor with a phosphorus-containing reagent under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a phosphorus trichloride reagent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines.
Scientific Research Applications
Chemistry: 5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may interact with biological macromolecules such as proteins and nucleic acids, influencing their function.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. Its unique structure allows it to interact with specific molecular targets in the body.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of other organophosphorus compounds. It may also be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. In biological systems, it may modulate signaling pathways by interacting with specific receptors or proteins.
Comparison with Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: This compound shares a similar tert-butyl group but differs in its functional groups and overall structure.
5-tert-Butyl-2-hydroxybenzaldehyde thiosemicarbazone: Another related compound with a thiosemicarbazone functional group.
4-tert-Butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol: This compound has a similar tert-butyl group but includes an imidazole ring.
Uniqueness: 5-tert-Butyl-5H-5lambda~5~-benzo[b]phosphindol-5-one is unique due to the presence of a phosphorus atom within its heterocyclic ring structure
Properties
CAS No. |
62754-73-8 |
|---|---|
Molecular Formula |
C16H17OP |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
5-tert-butylbenzo[b]phosphindole 5-oxide |
InChI |
InChI=1S/C16H17OP/c1-16(2,3)18(17)14-10-6-4-8-12(14)13-9-5-7-11-15(13)18/h4-11H,1-3H3 |
InChI Key |
FRCMYBAVXMXKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P1(=O)C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


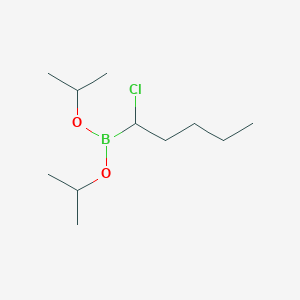
![1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]-](/img/structure/B14531812.png)
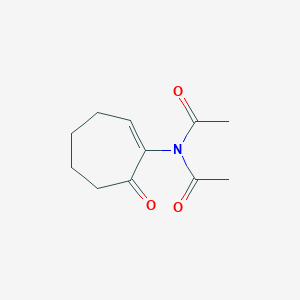
![[Benzene-1,3,5-triyltris(oxy)]tris[diheptyl(methyl)silane]](/img/structure/B14531831.png)
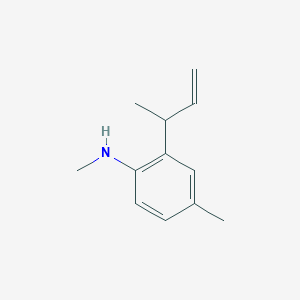
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14531837.png)
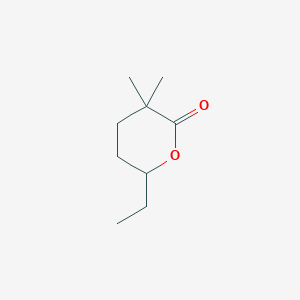
methanone](/img/structure/B14531846.png)
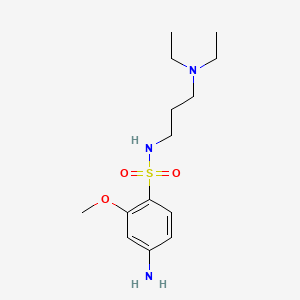

![4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14531858.png)
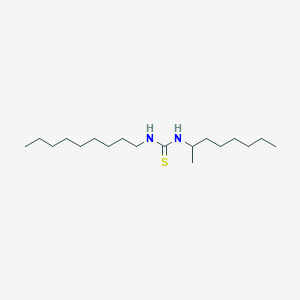
![Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14531870.png)
